
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with biological activity, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often carried out using microwave irradiation, which is a solvent-free method that can facilitate the process. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using this method, and their structures were confirmed by various spectroscopic techniques . This suggests that the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide could potentially be optimized using similar techniques.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically confirmed using infrared spectroscopy, NMR spectroscopy, mass spectral study, and sometimes by single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of benzamide derivatives and their interactions with biological targets . This implies that 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide may also interact with specific proteins or enzymes, leading to potential biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The papers discuss the evaluation of these compounds for biological activities, which indirectly suggests that their physical and chemical properties are suitable for such studies . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for some benzamide derivatives .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown that compounds containing thiadiazole and benzamide groups, similar to the structure of the compound , exhibit promising anticancer activity. For instance, a study demonstrated that a series of novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups displayed significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This study highlights the potential of these compounds as anticancer agents due to their good oral drug-like behavior and promising GI50 values compared to standard drugs like Adriamycin (Tiwari et al., 2017).
Antimicrobial and Antifungal Effects
Compounds with thiadiazole and benzamide moieties have been reported to possess significant antimicrobial and antifungal properties. A study on benzothiazole and benzimidazole-based heterocycles revealed efficient synthesis methods and potential biological activities against carbon steel corrosion in acidic environments, suggesting their use as corrosion inhibitors with antimicrobial properties (Hu et al., 2016). Another study on thiadiazolobenzamide derivatives highlighted their role in synthesizing complexes with Ni and Pd, indicating potential applications in various fields including biological activity studies (Adhami et al., 2012).
Carbonic Anhydrase Inhibition
Research on acridine-acetazolamide conjugates containing a thiadiazole moiety demonstrated their efficacy as inhibitors of carbonic anhydrases, a family of enzymes critical in various physiological processes. These compounds showed inhibition in low micromolar and nanomolar ranges across different isoforms, indicating their potential in therapeutic applications (Ulus et al., 2016).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S3/c1-4-9-22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(2)3/h5-8H,4,9H2,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOSCQCJBJIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

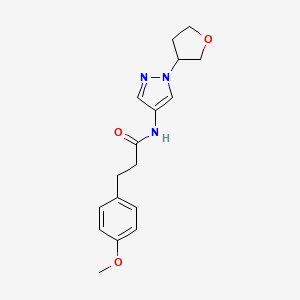
![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
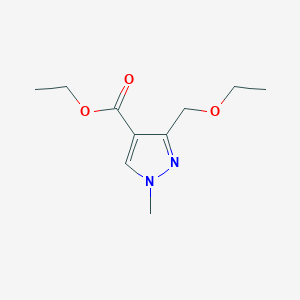

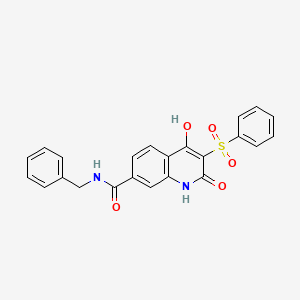
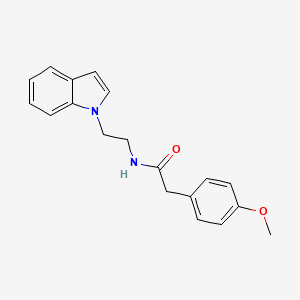
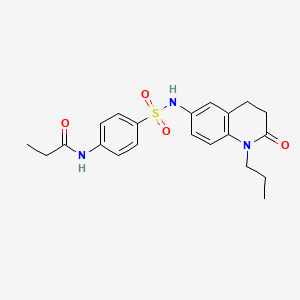

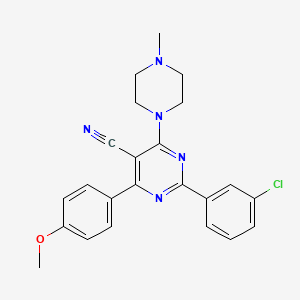
![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

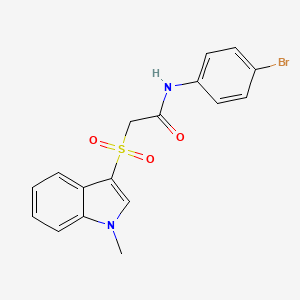
![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)
